trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C14H15FO3 and a molecular weight of 250.27 g/mol . This compound is characterized by the presence of a fluorophenyl group, a cyclopentane ring, and a carboxylic acid functional group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 2-fluorobenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways . Its fluorophenyl group makes it a useful probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties . The presence of the fluorophenyl group can enhance the biological activity and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials . Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity towards these targets. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active metabolites.
Comparison with Similar Compounds
- 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- 2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- 2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Comparison: Compared to its analogs, trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exhibits unique properties due to the presence of the fluorine atom . Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity . This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(1R,2S)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYZYRSOSGRDNW-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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